molecular formula C12H18BrN3O2 B8655293 tert-Butyl (2-((5-bromopyridin-2-yl)amino)ethyl)carbamate

tert-Butyl (2-((5-bromopyridin-2-yl)amino)ethyl)carbamate

Cat. No.: B8655293
M. Wt: 316.19 g/mol
InChI Key: WHIGRQBQVQDNDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl (2-((5-bromopyridin-2-yl)amino)ethyl)carbamate is a chemical compound with the molecular formula C13H18BrN3O3 It is a derivative of pyridine, a basic heterocyclic organic compound

Properties

Molecular Formula

C12H18BrN3O2

Molecular Weight

316.19 g/mol

IUPAC Name

tert-butyl N-[2-[(5-bromopyridin-2-yl)amino]ethyl]carbamate

InChI

InChI=1S/C12H18BrN3O2/c1-12(2,3)18-11(17)15-7-6-14-10-5-4-9(13)8-16-10/h4-5,8H,6-7H2,1-3H3,(H,14,16)(H,15,17)

InChI Key

WHIGRQBQVQDNDU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCNC1=NC=C(C=C1)Br

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-((5-bromopyridin-2-yl)amino)ethyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives .

Scientific Research Applications

tert-Butyl (2-((5-bromopyridin-2-yl)amino)ethyl)carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl [2-(5-bromopyridin-2-ylamino)ethyl]carbamate involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (2-((5-bromopyridin-2-yl)amino)ethyl)carbamate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research applications where other similar compounds may not be as effective .

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